Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-

Cephalosporin Isomerism Antibacterial Activity

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- (CAS 65872-39-1), systematically named ethyl (2Z)-4-bromo-2-(methoxyimino)-3-oxobutanoate, is a multifunctional C₇H₁₀BrNO₄ building block (MW 252.06 g/mol) that belongs to the class of 4-halogeno-2-oxyimino-3-oxobutyric acid derivatives. It features a reactive α-bromoketone electrophile, a protected α-oxo ester, and a geometrically defined (Z)-methoxyimino group, making it a strategic intermediate for constructing the aminothiazole ring system found in third- and fourth-generation cephalosporin antibiotics.

Molecular Formula C7H10BrNO4
Molecular Weight 252.06 g/mol
CAS No. 65872-39-1
Cat. No. B3148832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-
CAS65872-39-1
Molecular FormulaC7H10BrNO4
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NOC)C(=O)CBr
InChIInChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6-
InChIKeyLULLGGWIEBUSRX-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- (CAS 65872-39-1)


Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- (CAS 65872-39-1), systematically named ethyl (2Z)-4-bromo-2-(methoxyimino)-3-oxobutanoate, is a multifunctional C₇H₁₀BrNO₄ building block (MW 252.06 g/mol) that belongs to the class of 4-halogeno-2-oxyimino-3-oxobutyric acid derivatives . It features a reactive α-bromoketone electrophile, a protected α-oxo ester, and a geometrically defined (Z)-methoxyimino group, making it a strategic intermediate for constructing the aminothiazole ring system found in third- and fourth-generation cephalosporin antibiotics . The compound is supplied as a stereochemically pure (Z)-isomer with commercial purity specifications of ≥95%, and is also recognized as a pharmaceutical impurity reference standard (Ethyl Acetoacetate Impurity 5), underscoring its relevance in both synthesis and quality control workflows .

Why Generic Substitution of Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- Fails


Substituting the (Z)-ethyl ester with a closely related in-class analog—such as the (E)-isomer, the methyl ester, the 4-chloro derivative, or the free carboxylic acid—introduces risks that propagate through the synthetic sequence and compromise final product quality. The methoxyimino geometry is the single most critical determinant of antibacterial activity in the aminothiazole cephalosporins: the anti-(E) configuration abolishes antimicrobial potency (MIC >500 µg/mL against Escherichia coli), while the syn-(Z) configuration is essential for target binding and outer-membrane penetration . Altering the ester group (e.g., methyl for ethyl) can shift the physical state from a conveniently handled low-melting solid to a liquid, affecting formulation and metering accuracy in multi-step parallel synthesis . Replacing the bromine leaving group with chlorine reduces electrophilicity at the α-carbon, lowering the yield of the thiourea cyclization step that forms the aminothiazole nucleus. Finally, using the free acid instead of the ester necessitates a separate activation step and risks decarboxylation or isomerization. These stereochemical, physical, and reactivity interdependencies mean that only the (Z)-ethyl ester with bromine reliably delivers the stereochemical fidelity, reaction efficiency, and handling characteristics required for reproducible pharmaceutical intermediate manufacturing.

Quantitative Differentiation Evidence for Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-


Stereochemical Configuration Dictates Biological Activity: Syn-(Z) vs. Anti-(E) Isomer

The methoxyimino group in aminothiazole cephalosporins must adopt the syn-(Z) configuration for antibacterial activity. Head-to-head comparison of cefotaxime analogues demonstrates that the anti-(E) isomer is devoid of antibacterial activity, with a minimum inhibitory concentration (MIC) exceeding 500 µg/mL against Escherichia coli, whereas the syn-(Z) isomer is active . This stereochemical requirement dictates that the intermediate must likewise possess the (Z) geometry; use of the (E)-isomer or mixed syn/anti batches leads to inactive final drug substance and batch rejection. The target compound is the pure (Z)-ethyl ester (CAS 65872-39-1), ensuring that downstream aminothiazole formation proceeds without stereochemical scrambling .

Cephalosporin Isomerism Antibacterial Activity Structure-Activity Relationship

Physical Form Advantage: Solid Ethyl Ester vs. Liquid Methyl Ester for Accurate Dispensing

The (Z)-ethyl ester (CAS 65872-39-1) is an off-white to pale yellow low-melting solid at ambient temperature , whereas the corresponding (Z)-methyl ester (CAS 84208-78-6) is reported as a liquid . For automated parallel synthesis platforms and gravimetric dispensing workflows, solid intermediates offer superior weighing accuracy, reduced solvent evaporation during pre-weighing, and lower risk of cross-contamination compared to liquids. This physical form distinction directly impacts experimental reproducibility and scale-up reliability in medicinal chemistry and process development laboratories.

Physical Form Handling Solid vs. Liquid Parallel Synthesis

Validated Intermediate for Multiple Approved Cephalosporin Antibiotics

The (Z)-ethyl ester is explicitly documented as the brominated intermediate (compound III) in the published synthetic routes of cefmenoxime , cefetamet pivoxil , and cefepime . In the cefmenoxime route, bromination of ethyl 3-oxo-2-methoxyiminobutyrate with Br₂ in CHCl₃ yields ethyl 4-bromo-3-oxo-2-methoxyiminobutyrate, which upon cyclization with thiourea in refluxing ethanol furnishes the aminothiazole core with retention of the (Z)-configuration. This multi-step pathway has been validated in both research and industrial patent literature, establishing the compound as a proven intermediate rather than a speculative building block.

Cephalosporin Synthesis Drug Intermediate Thiazole Formation Cefmenoxime

Commercial Purity Specification: ≥95% for the (Z)-Ethyl Ester vs. Unspecified Purity for Generic Mixtures

Multiple reputable chemical suppliers list the (Z)-ethyl ester (CAS 65872-39-1) with a purity specification of >95% . In contrast, the (E)-isomer acid (CAS 537693-38-2) and generic mixtures of syn/anti isomers are often offered without defined stereochemical purity or at lower purity grades. The ≥95% purity benchmark for the (Z)-ethyl ester ensures that the material meets the minimum quality threshold required for pharmaceutical intermediate use, where uncontrolled impurities can lead to out-of-specification final drug substance and costly batch failures.

Purity Quality Control Pharmaceutical Intermediate Impurity Profile

Optimal Application Scenarios for Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- Based on Quantitative Evidence


Synthesis of Aminothiazole Cephalosporin Antibiotics (Cefmenoxime, Cefetamet, Cefepime)

The (Z)-ethyl ester is the preferred starting material for constructing the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate side chain found in third- and fourth-generation cephalosporins. The (Z)-configuration is retained throughout the thiourea cyclization step, yielding the active aminothiazole intermediate without stereochemical scrambling . This application directly leverages the stereochemical fidelity proven in the cefotaxime isomer study, where the anti-(E) isomer was shown to be inactive (MIC >500 µg/mL) .

Pharmaceutical Impurity Reference Standard (Ethyl Acetoacetate Impurity 5) for Quality Control

The compound is commercially available as a certified impurity reference standard (Ethyl Acetoacetate Impurity 5) with a purity specification of ≥95% . This application is critical for analytical method validation, forced degradation studies, and batch release testing in cephalosporin drug substance manufacturing, where accurate quantification of process-related impurities is a regulatory requirement.

Automated Parallel Synthesis and Medicinal Chemistry Library Production

The solid physical form of the (Z)-ethyl ester (off-white to pale yellow low-melting solid) enables accurate gravimetric dispensing on automated synthesis platforms, reducing variability in library production compared to liquid analogs such as the methyl ester . This handling advantage is particularly relevant for high-throughput medicinal chemistry campaigns targeting novel β-lactam or thiazole-containing scaffolds.

Process Chemistry Route Scouting and Scale-Up Feasibility Studies

The extensive literature precedent for the (Z)-ethyl ester in published cephalosporin syntheses provides a well-characterized starting point for process development . The known reactivity profile, impurity fate-and-purge data, and established purification protocols reduce the time required for route scouting and minimize the risk of unexpected side reactions during scale-up.

Quote Request

Request a Quote for Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.